![molecular formula C24H42N4O8 B3110943 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1810070-04-2](/img/structure/B3110943.png)
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is characterized by a bicyclic framework containing a diazabicyclo[2.2.2]octane core. The tert-butyl group is attached to the nitrogen atom, and the carboxylate group is positioned at another carbon. A single-crystal X-ray diffraction study would provide precise structural information .
Scientific Research Applications
Catalytic Applications
- Aldehyde and Double Bond Coupling : The compound has been used in the synthesis of mikanecic acid through a catalytic process involving the coupling of aldehydes and activated double bonds (Hoffmann & Rabe, 1984).
Molecular Structure and Synthesis
- Molecular Structure Analysis : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and analyzed using techniques like NMR spectroscopy and X-ray diffraction, revealing insights into its molecular structure (Moriguchi et al., 2014).
Crystallographic Studies
- Geometry Changes upon Electron Loss : Research has been conducted on crystal structures of similar compounds, focusing on geometry changes upon electron loss, providing insights into the electronic properties of these molecules (Nelsen et al., 2005).
Chemical Reactions and Synthesis
- Photostimulated Reactions : Studies have been done on the photostimulated tert-butylation of pyridines and thiophenes using compounds like tert-butylmercury(II) chloride and diazabicyclo[2.2.2]octane, highlighting the role of these compounds in photochemical reactions (Kim et al., 2001).
- Decarboxylative Acylation : Research has shown the effectiveness of diazabicyclo[2.2.2]octane in decarboxylative acylation processes, which is crucial in organic synthesis (Zhang et al., 2017).
Supramolecular Chemistry
- Synthesis of Functionalized Building Blocks : The synthesis of diazabicyclo[2.2.2]octane-based compounds has been explored for creating functionalized building blocks in supramolecular chemistry (Lyssenko et al., 2002).
Organic Chemistry
- Solid Phase Azomethine Ylide Cycloaddition : The use of diazabicyclo[2.2.2]octane derivatives in solid-phase synthesis to create highly functionalized rigid templates for organic chemistry applications has been demonstrated (Bicknell & Hird, 1996).
Safety and Hazards
- Safety Information : MSDS
properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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